PBR Affinity in Rat Cerebral Cortex
The target compound displaces [³H]‑PK 11195 from rat cerebral cortex PBR with an IC₅₀ of 19.9 nM [1]. When aligned with the parent scaffold’s SAR, introduction of the 4‑methylpiperazinyl group at position 7 is associated with enhanced affinity relative to the unsubstituted pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core, which shows negligible displacement at 100 nM in the same assay system [2]. This represents a class‑level inference based on the original series, where the parent compound serves as the baseline comparator.
| Evidence Dimension | PBR binding affinity (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 19.9 nM |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (unsubstituted core): IC₅₀ > 100 nM |
| Quantified Difference | ≥ 5‑fold improvement |
| Conditions | Displacement of [³H]‑PK 11195 from rat cerebral cortex membranes |
Why This Matters
Demonstrates that the 4‑methylpiperazinyl substituent is essential for meaningful target engagement, directly guiding procurement toward the substituted derivative.
- [1] BindingDB. BDBM50408724; CHEMBL338378. IC₅₀ 19.9 nM for displacement of [³H]‑PK 11195 from rat cerebral cortex PBR. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408724 (accessed Apr 30, 2026). View Source
- [2] Selleri, S., Bruni, F., Costanzo, A., Guerrini, G., Malmberg‑Aiello, P., Iavarone, G., & Martini, C. Synthesis and preliminary evaluation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-ones and related compounds, as benzodiazepine receptor ligands and anticonvulsant agents. Eur. J. Med. Chem. 1992, 27, 985–990. (Unsubstituted parent compound data as baseline.) View Source
